molecular formula C6F4O2 B170508 3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione CAS No. 1423-12-7

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione

Cat. No.: B170508
CAS No.: 1423-12-7
M. Wt: 180.06 g/mol
InChI Key: KBZDJUHYRBFGDL-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C6F4O2 and a molecular weight of 180.06 g/mol This compound is characterized by its four fluorine atoms attached to a cyclohexadiene ring, making it a highly fluorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with suitable reagents under controlled conditions . Another method includes the reaction of p-benzoquinone with fluorine gas at high temperatures and pressures, often using hydrogen fluoride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorine gas, hydrogen fluoride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione involves its ability to act as an oxidizing agent. It can oxidize various substrates by accepting electrons, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its ability to act as a strong oxidizing agent and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3,4,5,6-tetrafluorocyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZDJUHYRBFGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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